molecular formula C55H104O6 B3026076 [2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate CAS No. 35984-52-2

[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate

Cat. No.: B3026076
CAS No.: 35984-52-2
M. Wt: 861.4 g/mol
InChI Key: WRXCJQWYSUUELD-RFBIWTDZSA-N
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Description

1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol is a triacylglycerol that contains stearic acid at the sn-1 position, palmitic acid at the sn-2 position, and oleic acid at the sn-3 position. It is one of the primary triacylglycerols found in cocoa butter . This compound is significant in the study of lipid biochemistry and has various applications in food, cosmetics, and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol involves the esterification of glycerol with stearic acid, palmitic acid, and oleic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired triacylglycerol .

Industrial Production Methods

In industrial settings, the production of 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol can be achieved through enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with the respective fatty acids under mild conditions, making the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol involves its incorporation into cellular membranes and lipid droplets. It can influence membrane fluidity and signaling pathways by interacting with specific lipid-binding proteins and enzymes. In the context of NAFLD, increased serum levels of this compound are associated with altered lipid metabolism and accumulation of fat in the liver .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25,27,52H,4-24,26,28-51H2,1-3H3/b27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXCJQWYSUUELD-RFBIWTDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H104O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311580
Record name 2-Palmito-1-stearo-3-olein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

861.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35984-52-2
Record name 2-Palmito-1-stearo-3-olein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35984-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Palmito-1-stearo-3-olein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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